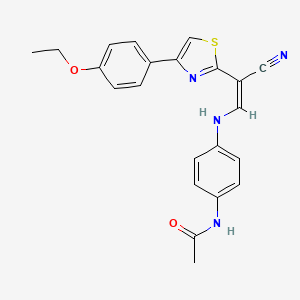
(Z)-N-(4-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(4-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-N-(4-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its potential applications.
Chemical Structure and Synthesis
The compound features a thiazole ring, a cyano group, and an ethoxyphenyl moiety. The synthesis typically involves multiple steps, including the formation of the thiazole ring via reaction with isothiocyanates, followed by vinylation through Knoevenagel condensation. The final product is obtained through coupling with an appropriate amine under acidic or basic conditions .
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that the presence of electron-donating groups on the phenyl ring enhances activity. For example, certain thiazole analogs exhibited IC50 values below 2 µg/mL against A-431 and Jurkat cell lines .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 9 | A-431 | 1.61 ± 1.92 | Bcl-2 inhibition |
| Compound 10 | Jurkat | 1.98 ± 1.22 | Apoptosis induction |
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for anticonvulsant properties. A study on various thiazole-integrated compounds revealed promising anticonvulsant activity, with some derivatives effectively preventing seizures in animal models .
Antimicrobial Activity
There is emerging evidence that compounds similar to this compound may exhibit antimicrobial activity. Thiazole-based compounds have been synthesized and tested against bacterial strains, showing varying degrees of efficacy .
The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and cyano group are crucial for binding interactions that may inhibit or modulate enzyme activity .
Case Studies and Research Findings
- Antitumor Efficacy : A series of thiazole derivatives were tested against human cancer cell lines, revealing structure-activity relationships (SARs) that underscore the importance of substituents on the phenyl ring for enhancing cytotoxicity.
- Anticonvulsant Studies : Compounds were evaluated in vivo for their ability to prevent seizures induced by pentylenetetrazol (PTZ), demonstrating significant protective effects.
- Antimicrobial Research : Thiazole derivatives were screened against various pathogens, indicating potential as new antimicrobial agents.
Properties
IUPAC Name |
N-[4-[[(Z)-2-cyano-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-3-28-20-10-4-16(5-11-20)21-14-29-22(26-21)17(12-23)13-24-18-6-8-19(9-7-18)25-15(2)27/h4-11,13-14,24H,3H2,1-2H3,(H,25,27)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMOQCCBHVSYHH-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)NC(=O)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)NC(=O)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














